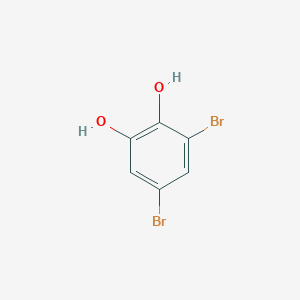

3,5-二溴苯-1,2-二醇

描述

Synthesis Analysis

The synthesis of derivatives similar to 3,5-Dibromobenzene-1,2-diol often involves regioselective bromination, ortho-metalation, and halogen/metal permutations. These methods provide efficient pathways to synthetically valuable 1,2-dibromobenzenes, which are crucial intermediates for various organic transformations. Derivatives such as 1,2-dibromo-3-iodobenzene and others have been synthesized using these approaches, showcasing the versatility and efficiency of these methods in accessing dibromobenzene derivatives (Diemer, Leroux, & Colobert, 2011).

Molecular Structure Analysis

The molecular structure of dibromobenzene derivatives is influenced by factors such as molecular symmetry and the presence of halogen bonds. For instance, the melting points of different isomers of dibromobenzene can vary significantly, reflecting differences in molecular symmetry and the ability of molecules to pack closely in solid state. Studies on the crystal structures of dibromobenzene isomers under various conditions have provided insights into the structural relationships between these compounds and their physical properties (Dziubek & Katrusiak, 2014).

科学研究应用

催化与生物化学

含邻苯二酚配体的硅 (IV) 阴离子络合物,例如 3,5-二溴苯-1,2-二醇,在催化和生物化学领域显示出重要的应用 。这些络合物通过氢键和弱分子间相互作用,在晶体和溶液中形成超分子缔合物。值得注意的是,它们对有机阳离子、溶剂、非配位邻苯二酚衍生物和其他芳香族化合物表现出亲和性。紫外光谱中的吸收峰可以发生移动,为开发基于含邻苯二酚配体的硅 (IV) 络合物的传感器新材料提供了机会。

超分子组装

N-环己基环己烷铵 {[乙酰基 (甲基) 氨基] 甲基} 双 [4,5-二溴苯-1,2-二醇] 硅酸盐 (IV) 4,5-二溴苯-1,2-二醇乙醇溶剂的晶体结构揭示了一种由四种不同单元组成的超分子体系,这些单元通过各种相互作用结合在一起 。这些相互作用包括氢键、涉及二溴苯二酚的堆积相互作用以及围绕硅原子的配位。了解这种超分子组织对于设计功能材料至关重要。

单晶 X 射线衍射

对该络合物的研究涉及 X 射线衍射分析,结果表明由于 Δ 和 Λ 光学异构体的叠加,硅原子的配位多面体发生扭曲 。单晶 X 射线衍射提供了对分子结构的宝贵见解,有助于材料设计和理解分子间键合。

总之,3,5-二溴苯-1,2-二醇在超分子化学、催化和传感器开发中发挥着至关重要的作用。其独特的性质使其成为各种科学应用的有希望的候选者。

有关更详细的信息,您可以参考原始研究文章这里 。此外,如果您需要进一步探索特定应用,请随时提出!

作用机制

Target of Action

3,5-Dibromobenzene-1,2-diol, also known as 3,5-dibromocatechol, is a member of the class of catechols carrying two bromo substituents at positions 3 and 5 . It has a role as an algal metabolite, a marine xenobiotic metabolite, a mouse metabolite, and a bacterial xenobiotic metabolite

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

It is known that the compound is considered hazardous according to the 2012 osha hazard communication standard . It is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

安全和危害

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers One relevant paper discusses the yield of 2,4-DBPh and 3,5-dibromobenzene-1,2-diol, suggesting the cleavage of the diaryl ether bond .

属性

IUPAC Name |

3,5-dibromobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHYJLFHLSZNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395942 | |

| Record name | 3,5-dibromobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111167-61-4 | |

| Record name | 3,5-dibromobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1230449.png)

![1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione](/img/structure/B1230451.png)

![[5-[(2-Acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1230452.png)

![[3-(12-Aminododecoxy)-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1230455.png)

![8-[2-(4-Methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B1230458.png)

![(3R,5R,8R,9R,10R,13S,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2R,5S,6R)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1230463.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230465.png)

![N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide](/img/structure/B1230472.png)